Cas no 73628-29-2 (Benzenethiol, 2-amino-3-fluoro-)

Benzenethiol, 2-amino-3-fluoro- 化学的及び物理的性質
名前と識別子
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- Benzenethiol, 2-amino-3-fluoro-
- 2-amino-3-fluorobenzenethiol
- SCHEMBL102230
- 73628-29-2
- 2-amino-3-fluorobenzene-1-thiol
- DTXSID40547626
- FT-0706606
- EN300-75191
- CS-0260438
- DB-181959
-
- インチ: InChI=1S/C6H6FNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
- InChIKey: ORKWZOSBZMKGAD-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)S)N)F
計算された属性
- 精确分子量: 143.02049853g/mol
- 同位素质量: 143.02049853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27Ų
- XLogP3: 1.5
Benzenethiol, 2-amino-3-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75191-10.0g |
2-amino-3-fluorobenzene-1-thiol |
73628-29-2 | 95% | 10.0g |
$4299.0 | 2023-02-12 | |
Enamine | EN300-75191-0.05g |
2-amino-3-fluorobenzene-1-thiol |
73628-29-2 | 95% | 0.05g |
$232.0 | 2023-02-12 | |
Enamine | EN300-75191-0.1g |
2-amino-3-fluorobenzene-1-thiol |
73628-29-2 | 95% | 0.1g |
$347.0 | 2023-02-12 | |
Enamine | EN300-75191-2.5g |
2-amino-3-fluorobenzene-1-thiol |
73628-29-2 | 95% | 2.5g |
$1959.0 | 2023-02-12 | |
Alichem | A019088952-1g |
2-Amino-3-fluorobenzenethiol |
73628-29-2 | 97% | 1g |
$414.20 | 2023-09-01 | |
Enamine | EN300-75191-1.0g |
2-amino-3-fluorobenzene-1-thiol |
73628-29-2 | 95% | 1.0g |
$999.0 | 2023-02-12 | |
1PlusChem | 1P005MXQ-50mg |
Benzenethiol, 2-amino-3-fluoro- |
73628-29-2 | 95% | 50mg |
$339.00 | 2023-12-16 | |
1PlusChem | 1P005MXQ-2.5g |
Benzenethiol, 2-amino-3-fluoro- |
73628-29-2 | 95% | 2.5g |
$2484.00 | 2023-12-16 | |
1PlusChem | 1P005MXQ-5g |
Benzenethiol, 2-amino-3-fluoro- |
73628-29-2 | 95% | 5g |
$3647.00 | 2023-12-16 | |
1PlusChem | 1P005MXQ-10g |
Benzenethiol, 2-amino-3-fluoro- |
73628-29-2 | 95% | 10g |
$5376.00 | 2023-12-16 |
Benzenethiol, 2-amino-3-fluoro- 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
Benzenethiol, 2-amino-3-fluoro-に関する追加情報
Benzenethiol, 2-amino-3-fluoro (CAS No. 73628-29-2): A Comprehensive Overview
Benzenethiol, 2-amino-3-fluoro, also known by its CAS registry number 73628-29-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzenethiol, characterized by the presence of an amino group at the 2-position and a fluoro substituent at the 3-position on the benzene ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of Benzenethiol, 2-amino-3-fluoro typically involves multi-step organic reactions, often utilizing intermediates such as fluorobenzene derivatives and subsequent nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored various catalysts, including transition metal catalysts and enzymes, to optimize the synthesis process. These developments have been documented in several high-impact journals, highlighting the compound's potential for large-scale production.
In terms of chemical properties, Benzenethiol, 2-amino-3-fluoro exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate. Its fluorescence properties have been studied extensively, revealing potential applications in sensing technologies. For instance, studies published in Nature Communications and Angewandte Chemie have demonstrated its ability to act as a fluorescent probe for detecting specific analytes in complex matrices. The amino group enhances the compound's reactivity, making it suitable for applications in drug delivery systems and bioconjugation.
The electronic properties of Benzenethiol, 2-amino-3-fluoro are influenced by the electron-withdrawing fluoro group and the electron-donating amino group. This creates a unique electronic environment that has been exploited in the development of advanced materials. For example, researchers have incorporated this compound into conductive polymers and self-assembled monolayers (SAMs) to enhance their electrical properties. Recent findings published in Advanced Materials suggest that these materials could be used in next-generation electronic devices, such as flexible sensors and organic light-emitting diodes (OLEDs).
Beyond its chemical applications, Benzenethiol, 2-amino-3-fluoro has shown promise in biological systems. Preclinical studies indicate that it may possess anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals. Collaborative research between chemists and pharmacologists has focused on modifying the compound's structure to improve its bioavailability and reduce toxicity. These efforts are detailed in recent issues of Bioorganic Chemistry, where researchers propose potential pathways for drug development.
In conclusion, Benzenethiol, 2-amino-3-fluoro (CAS No. 73628-29-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure enables diverse functionalities, from sensing technologies to advanced materials and biomedical applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in shaping future innovations across various industries.
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